molecular formula C12H11NO3 B1357316 (4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid CAS No. 924871-18-1

(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

Cat. No. B1357316
M. Wt: 217.22 g/mol
InChI Key: DFXDYPDRZDFRDI-UHFFFAOYSA-N
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Description

“(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 924871-18-1 . Its IUPAC name is 2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid . The molecular weight of this compound is 217.22 .


Molecular Structure Analysis

The InChI code for “(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid” is 1S/C12H11NO3/c1-7-4-11(14)13-10-3-2-8(5-9(7)10)6-12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.22 . It is stored at a temperature of 28°C .

Scientific Research Applications

  • Summary of the Application: The compound is being studied in relation to the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These inhibitors are prohibited in sports after systemic administration, and the analytical evidence for the administration route represents a desirable tool in doping controls .
  • Methods of Application or Experimental Procedures: The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is being evaluated . The metabolite pattern of these substances will be compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
  • Summary of Results or Outcomes: Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . It is also known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(4-methyl-2-oxo-1H-quinolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-11(14)13-10-3-2-8(5-9(7)10)6-12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXDYPDRZDFRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231036
Record name 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

CAS RN

924871-18-1
Record name 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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